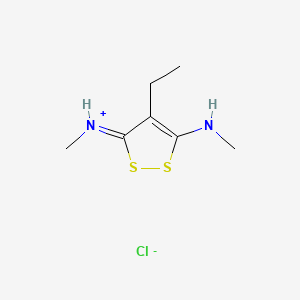
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is a chemical compound with a unique structure that includes two methylamino groups, an ethyl group, and a dithiolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylamino-4-ethyl-1,2-dithiolium chloride with methylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound. Additionally, purification steps, such as crystallization or chromatography, are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium ring to a dithiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives.
Applications De Recherche Scientifique
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions. Additionally, it may interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds have similar structural features and are studied for their antimicrobial properties.
3,5-Bis(trifluoromethyl)benzamide: This compound is used in pharmaceutical synthesis and has similar functional groups.
Uniqueness
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is unique due to its specific combination of functional groups and the presence of a dithiolium ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
38534-89-3 |
|---|---|
Formule moléculaire |
C7H13ClN2S2 |
Poids moléculaire |
224.8 g/mol |
Nom IUPAC |
[4-ethyl-5-(methylamino)dithiol-3-ylidene]-methylazanium;chloride |
InChI |
InChI=1S/C7H12N2S2.ClH/c1-4-5-6(8-2)10-11-7(5)9-3;/h8H,4H2,1-3H3;1H |
Clé InChI |
COXOOCBUVCPLHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SSC1=[NH+]C)NC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


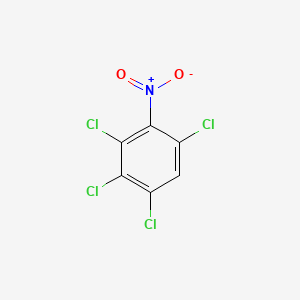

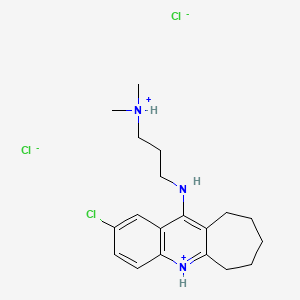

![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)


![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)

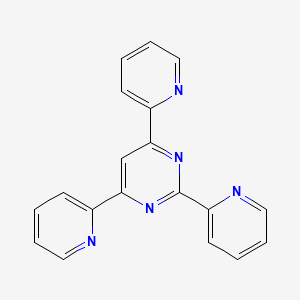
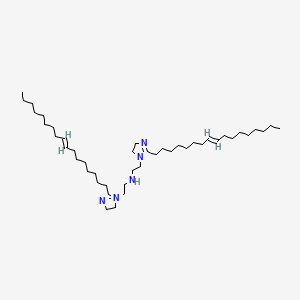
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
